![molecular formula C9H12N4 B1282226 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine CAS No. 60078-77-5](/img/structure/B1282226.png)

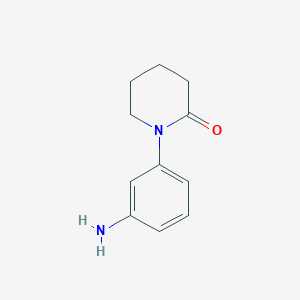

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine belongs, has seen significant advances . The bonds constructed during the formation of the imidazole are key to its diverse applications . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups .Chemical Reactions Analysis

Imidazoles, including 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine include a molecular weight of 176.22 g/mol. The compound has diverse properties, including biochemical reactivity and thermal stability.Scientific Research Applications

Carbohydrate Analysis

This compound has been used in the analysis of carbohydrates . It has been successfully synthesized and investigated as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry . The reductive amination of this diazole with carbohydrates was exemplified by labeling N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin .

Glycan Profiling

The compound has been used in glycan profiling . The produced MIEA+ glycan profiles were comparable to the corresponding 2AB labeled glycan derivatives and showed improved ESI-MS ionization efficiency over the respective 2AB derivatives, with detection sensitivity in the low picomol to the high femtomol range .

Protein-Protein Interactions

N-glycans decorated with this compound participate in protein-protein interactions or in interactions between glycoproteins and other large biological molecules, therefore delicately regulate different cellular processes .

Mass Spectrometry

The compound has been used in mass spectrometry (MS) coupled with liquid chromatography (LC) for the analysis of N-glycan structure and composition .

Enhancing Detection Sensitivity

The reducing end of the released N-glycans can be functionalized with this compound to enhance the detection sensitivity .

Synthesis of Imidazolium Salts

This compound has been used in the synthesis of imidazolium salts .

Future Directions

The future directions of research into 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine and similar compounds are promising. Recent progress on drug discovery targeting imidazoline receptors demonstrates the exciting potential of these compounds to elicit neuroprotection and to treat various disorders such as hypertension, metabolic syndrome, and chronic pain .

properties

IUPAC Name |

1-(2-aminoethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKYXVMEKLCHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine | |

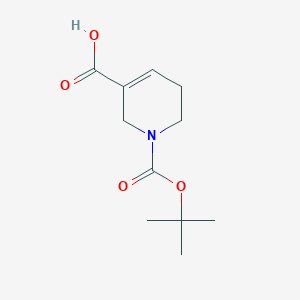

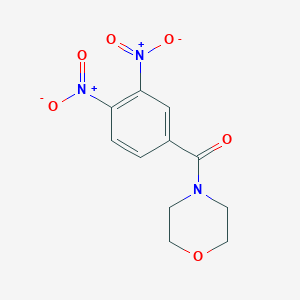

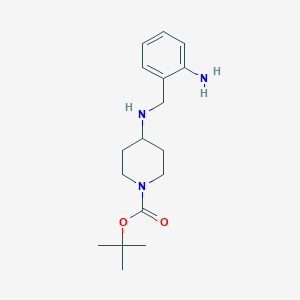

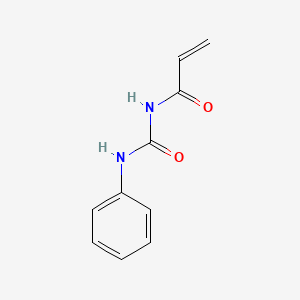

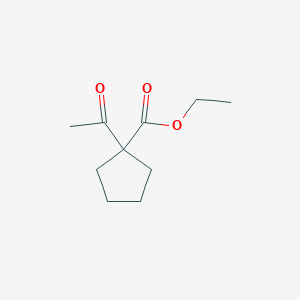

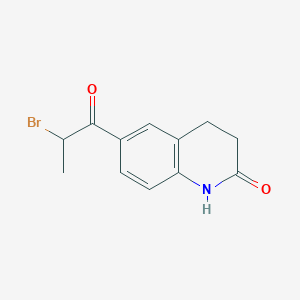

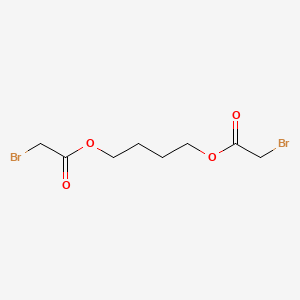

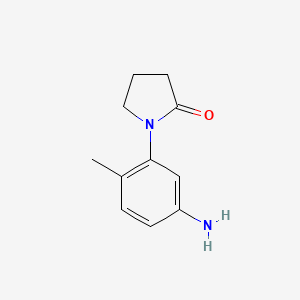

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.